4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Description
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a pyridin-2-yl group and a methyl group at the 4-position, along with a carboxylic acid moiety at the 3-position. This compound combines a rigid heteroaromatic pyridine ring with a flexible pyrrolidine scaffold, making it structurally distinct from simpler pyrrolidine or piperidine derivatives. The pyridin-2-yl group enables hydrogen bonding and π-π interactions, while the methyl group introduces steric effects that may influence conformational stability and binding selectivity.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-11(9-4-2-3-5-13-9)7-12-6-8(11)10(14)15/h2-5,8,12H,6-7H2,1H3,(H,14,15) |
InChI Key |
UHEUSWBMHGZQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step procedures. One common route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines to form intermediate pyrrolidine derivatives . These intermediates can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. This may include the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the pyridin-2-yl group allow the compound to bind selectively to certain proteins and enzymes, potentially inhibiting their activity. This selective binding is crucial for its biological effects and therapeutic potential .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrrolidine ring significantly alter solubility, acidity, and intermolecular interactions:
- Pyridin-2-yl vs. Phenyl/Ureido Groups: The pyridin-2-yl group in the target compound enhances polarity compared to phenyl-substituted analogs like (±)-(3R,4S)-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid (14{1,8}, m/z 355) . Ureido-containing analogs (e.g., 14{4,5} in , m/z 466) exhibit higher molecular weights and increased hydrogen-bonding capacity due to the urea linkage, which may reduce membrane permeability compared to the target compound .
Methyl vs. Methoxy/Oxo Substituents :
- The 4-methyl group in the target compound provides steric bulk without electron-withdrawing effects, unlike the methoxy group in (±)-14{2,4} (m/z 384) or the oxo group in 5-oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid (m/z 219.24) . These groups modulate acidity; electron-withdrawing substituents (e.g., trifluoromethyl in 14{4,5}) lower the pKa of the carboxylic acid, enhancing its deprotonation under physiological conditions .
Stereochemical and Salt Form Variations
- Stereochemistry :
- The target compound’s stereochemistry is unspecified in the evidence, but analogs like (3S,4S)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride () highlight the importance of stereochemistry in biological activity. Diastereomers may exhibit divergent binding affinities or metabolic stability .
- Salt Forms :
Tabulated Comparison of Key Analogs
*Calculated for C12H14N2O2; †Includes HCl contribution.
Biological Activity
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a methyl group and a pyridine moiety, which contributes to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, particularly in the modulation of receptor activity and enzyme inhibition.
- Receptor Antagonism : The compound has shown potential as an antagonist for certain neuropeptide receptors, influencing pathways related to stress responses and appetite control .
- Inhibition of Growth Factor Receptors : It has been evaluated for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Notably, derivatives similar to this compound demonstrated IC50 values in the low nanomolar range against FGFRs, indicating strong inhibitory potential .
- Antimicrobial Activity : The compound's structural features allow it to exhibit antibacterial and antifungal properties. Studies have reported effective minimum inhibitory concentrations (MICs) against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Biological Activity Summary
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| FGFR Inhibition | Potent inhibition of FGFR1, FGFR2, FGFR3 | 7 nM (FGFR1), 9 nM (FGFR2) |
| Antimicrobial | Effective against S. aureus and E. coli | MIC: 0.0039 - 0.025 mg/mL |
| Antifungal | Activity against C. albicans and Fusarium species | MIC: 16.69 - 78.23 µM |
| Cytotoxicity | Moderate cytotoxicity against ovarian cancer cells | Varies by concentration |
Case Study 1: FGFR Inhibition in Cancer Therapy
A study reported the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives, including analogs of this compound. The lead compound exhibited significant anti-proliferative effects on breast cancer cell lines through FGFR inhibition, leading to apoptosis and reduced migration/invasion capabilities .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, including this compound. It demonstrated robust activity against both Gram-positive and Gram-negative bacteria with rapid bactericidal effects observed within hours . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the pyrrolidine ring for enhancing antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
